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Compound of Interest

Compound Name: 3-Ethynyl-5-fluoropyridine

Cat. No.: B1441234 Get Quote

In the landscape of modern drug discovery and materials science, the strategic incorporation of

specific functional groups and structural motifs is paramount to achieving desired

physicochemical and biological properties. 3-Ethynyl-5-fluoropyridine emerges as a molecule

of high value, elegantly combining three key chemical features: a pyridine core, a fluorine

substituent, and an ethynyl group.

The Fluoropyridine Core: The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to

its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction

of a fluorine atom—a common strategy in medicinal chemistry—can profoundly influence a

molecule's properties, often improving metabolic resistance, membrane permeability, and

binding affinity by altering electronic characteristics and pKa.[1] The combination of these

features is consistently found in new molecular entities with diverse biological activities.[1]

The Ethynyl Group: The terminal alkyne (ethynyl group) is a highly versatile functional group.

Its linear geometry can act as a rigid linker in molecular design, and its reactivity is the basis

for powerful coupling reactions.[2] It is particularly renowned for its role in bioorthogonal

chemistry, allowing for specific and efficient labeling of biomolecules in complex biological

systems.

This guide serves as a technical resource for researchers, providing foundational knowledge

and practical insights into the utilization of 3-Ethynyl-5-fluoropyridine as a strategic building

block in complex molecule synthesis.
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The fundamental properties of 3-Ethynyl-5-fluoropyridine are dictated by its unique molecular

structure. A summary of its key identifiers and characteristics is presented below.

Property Value Source

IUPAC Name 3-Ethynyl-5-fluoropyridine -

Molecular Formula C₇H₄FN [3][4]

Molecular Weight 121.11 g/mol [3][4]

Canonical SMILES C#CC1=CC(F)=CN=C1 -

InChI Key
KHCIVRLMGQEZPB-

UHFFFAOYSA-N (Isomer)
[3]

Predicted State
Colorless to pale yellow liquid

or solid
[3]

Predicted Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

DMF)

[2][3]

The presence of the electron-withdrawing fluorine atom and the nitrogen in the pyridine ring

makes the aromatic core relatively electron-deficient, influencing its reactivity in substitution

reactions. The terminal alkyne provides a site for both addition reactions and deprotonation to

form a potent nucleophile.

Synthesis and Chemical Reactivity
While 3-Ethynyl-5-fluoropyridine is not as commonly documented as some of its isomers, its

synthesis can be reliably achieved through established organometallic cross-coupling

methodologies.

Proposed Synthetic Pathway: Sonogashira Coupling
The most logical and widely practiced method for installing a terminal alkyne onto an aromatic

ring is the Sonogashira coupling. This reaction involves the palladium-catalyzed coupling of a

terminal alkyne with an aryl or vinyl halide.
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Caption: Proposed Sonogashira coupling workflow for the synthesis of 3-Ethynyl-5-
fluoropyridine.

Experimental Protocol: Two-Step Synthesis
Step 1: Sonogashira Coupling of 3-Bromo-5-fluoropyridine with Ethynyltrimethylsilane

Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

3-bromo-5-fluoropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and Copper(I) iodide (0.04 eq).

Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) or DMF as the

solvent, followed by a suitable base such as triethylamine (TEA) or diisopropylethylamine

(DIPEA) (2.5 eq).

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the mixture.

Reaction: Heat the reaction mixture to 50-65 °C and monitor by TLC or LC-MS until the

starting material is consumed (typically 4-12 hours).

Workup: Cool the reaction to room temperature, filter through a pad of celite to remove the

catalyst, and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl

acetate, wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over

anhydrous Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product via column chromatography on silica gel to yield the

protected intermediate, 3-((trimethylsilyl)ethynyl)-5-fluoropyridine.
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Causality: The use of a TMS-protected alkyne prevents self-coupling (Glaser coupling),

ensuring a cleaner reaction and higher yield of the desired cross-coupled product. The

palladium catalyst is essential for the catalytic cycle, while the copper(I) co-catalyst facilitates

the formation of the copper(I) acetylide intermediate, accelerating the reaction.

Step 2: Deprotection to Yield 3-Ethynyl-5-fluoropyridine

Reaction Setup: Dissolve the purified TMS-protected intermediate (1.0 eq) in methanol or

THF.

Deprotection Agent: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or a

fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 eq).

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the

disappearance of the starting material.

Workup: Quench the reaction with water and extract the product with an organic solvent like

ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over

anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.

Key Reactivity Profile
Click Chemistry: The terminal alkyne readily undergoes copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) with azides to form stable 1,2,3-triazole rings. This is a cornerstone of

bioorthogonal chemistry.

Sonogashira and Cadiot-Chodkiewicz Couplings: The alkyne can be further functionalized by

coupling with other aryl halides or bromoalkynes.

Pyridine N-functionalization: The nitrogen atom on the pyridine ring can be alkylated,

oxidized to an N-oxide, or coordinated to metal centers.

Applications in Drug Discovery and Chemical
Biology
The unique structural attributes of 3-Ethynyl-5-fluoropyridine make it a powerful tool for drug

development professionals.
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Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple structure,

it serves as an ideal starting fragment.[5] The pyridine ring can occupy pockets in protein

active sites, and the ethynyl group provides a vector for growing the fragment into a more

potent lead compound.

Bioorthogonal Probe Synthesis: The ethynyl group acts as a chemical handle for attaching

reporter tags (like fluorophores or biotin) to larger drug molecules via click chemistry. This

enables studies on drug localization, target engagement, and mechanism of action.

Lead Optimization: Incorporating the 5-fluoropyridine moiety into a drug candidate can

enhance its pharmacological profile. Fluorine can block sites of metabolism, increase binding

affinity through favorable electrostatic interactions, and fine-tune the pKa of the pyridine

nitrogen.[1] Pyridine derivatives have been explored extensively as anticancer agents.[6]
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Caption: Conceptual roles of 3-Ethynyl-5-fluoropyridine in drug discovery workflows.
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Rigorous analytical characterization is essential to confirm the identity and purity of synthesized

3-Ethynyl-5-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will show distinct signals for the three aromatic protons on the pyridine ring and

a characteristic singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm.

¹³C NMR: Will display signals for the seven carbon atoms, with the two sp-hybridized

alkyne carbons appearing in the 70-90 ppm range.

¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of a fluorine atom on a

pyridine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the

exact mass of the molecule, corresponding to the molecular formula C₇H₄FN. The molecular

ion peak [M+H]⁺ would be expected at m/z 122.0404.

Infrared (IR) Spectroscopy: The spectrum will be characterized by a sharp, weak absorption

band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and another absorption around

2100-2260 cm⁻¹ for the C≡C triple bond stretch.

Safety, Handling, and Storage
As a specialized research chemical, a specific Safety Data Sheet (SDS) for 3-Ethynyl-5-
fluoropyridine may not be readily available. Therefore, it must be handled with the utmost

care, assuming it is hazardous. The safety protocols for analogous fluorinated and pyridine-

based compounds should be followed.[7][8]

Hazard Classification (Anticipated): Harmful if swallowed, causes skin irritation, and causes

serious eye irritation. May cause respiratory irritation.[8]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields, and a flame-retardant lab coat.

Engineering Controls: All handling should be performed inside a certified chemical fume

hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1441234?utm_src=pdf-body
https://www.benchchem.com/product/b1441234?utm_src=pdf-body
https://www.benchchem.com/product/b1441234?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AAB20318&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://store.apolloscientific.co.uk/storage/msds/PC4201_msds.pdf
https://store.apolloscientific.co.uk/storage/msds/PC4201_msds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accessible.[7]

Handling: Avoid contact with skin, eyes, and clothing.[9] Keep away from heat, sparks, and

open flames.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Conclusion
3-Ethynyl-5-fluoropyridine stands as a potent and versatile chemical building block for

advanced scientific research. Its calculated molecular weight of 121.11 g/mol is just the

beginning of its story. The strategic placement of its fluorine atom and terminal alkyne on a

pyridine scaffold provides a rich platform for synthetic elaboration. By understanding its

properties, employing robust synthetic methods like the Sonogashira coupling, and leveraging

its unique reactivity, researchers in drug discovery and materials science can unlock new

possibilities in the design and creation of novel, high-value molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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